Unveiling the Photophysical Profile of Coumarin 343 X Carboxylic Acid: A Technical Guide
Unveiling the Photophysical Profile of Coumarin 343 X Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin 343 X carboxylic acid, a prominent blue-emitting fluorophore, is a versatile tool in various scientific domains, including laser technologies and Förster Resonance Energy Transfer (FRET) applications, where it can act as a donor to fluorescein (B123965) (FAM).[1][2][3][4][5] This technical guide provides an in-depth overview of its core photophysical properties, equipping researchers with the essential data and methodologies for its effective implementation.
Core Photophysical Parameters
The photophysical characteristics of Coumarin 343 X carboxylic acid are fundamental to its application. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance as a fluorescent probe. The key quantitative data are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Maximum Excitation Wavelength (λ_abs) | 437 nm | Not Specified |
| Maximum Emission Wavelength (λ_em) | 477 nm | Not Specified |
| Molar Extinction Coefficient (ε) | 39,000 M⁻¹cm⁻¹ | Not Specified |
| Fluorescence Quantum Yield (Φ_f) | 0.63 | Not Specified |
| Fluorescence Lifetime (τ_f) | 3.09 ns | Toluene |
| 4.45 ns | Water | |
| 0.3 ns (aggregate), 3.6 ns (monomer) | Water/1,2-dichloroethane interface |
Table 1: Summary of the quantitative photophysical data for Coumarin 343 X carboxylic acid. Data compiled from multiple sources.[1][2][3][6]
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of Coumarin 343 X carboxylic acid requires precise experimental procedures. The following protocols outline the standard methodologies for measuring its key characteristics.
Absorption and Emission Spectra Measurement
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
Methodology:
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Sample Preparation: Prepare a dilute solution of Coumarin 343 X carboxylic acid in a suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which it is readily soluble).[2] The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
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Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.
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Absorption Spectrum Acquisition:
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Scan the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).
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The wavelength at which the highest absorbance is recorded corresponds to λ_abs.
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Emission Spectrum Acquisition:
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Excite the sample at its absorption maximum (λ_abs).
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Scan the emission intensity over a longer wavelength range (e.g., 450-700 nm).
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The wavelength at which the highest fluorescence intensity is observed is the λ_em.
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Molar Extinction Coefficient Determination
Objective: To quantify the light-absorbing capability of the fluorophore at a specific wavelength.
Methodology:
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Sample Preparation: Prepare a series of solutions of Coumarin 343 X carboxylic acid of known concentrations in a chosen solvent.
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Measurement: Measure the absorbance of each solution at the λ_abs using a UV-Vis spectrophotometer.
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Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To measure the efficiency of photon emission after absorption.
Methodology:
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Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
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Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
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Data Acquisition:
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Measure the absorption spectra of both the sample and the standard.
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Measure the fluorescence emission spectra of both, exciting at the same wavelength.
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-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
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Φ is the quantum yield
-
I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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η is the refractive index of the solvent
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The subscripts "sample" and "std" refer to the sample and the standard, respectively.
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Fluorescence Lifetime Measurement
Objective: To determine the average time the fluorophore spends in the excited state before returning to the ground state.
Methodology:
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Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
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Sample Preparation: Prepare a deoxygenated solution of Coumarin 343 X carboxylic acid in the solvent of interest.
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Data Acquisition:
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Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs.
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Detect the emitted single photons using a high-speed detector.
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The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.
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Analysis:
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A histogram of these time delays is constructed, representing the fluorescence decay curve.
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This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f). A study of Coumarin 343 at a water/1,2-dichloroethane interface revealed a non-exponential decay, which was fitted to a double exponential decay function, indicating the presence of both monomeric and aggregated species with distinct lifetimes.[1][2]
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Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for characterizing the photophysical properties of Coumarin 343 X carboxylic acid.
References
- 1. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Figure 3 from Time-resolved total internal reflection fluorescence spectroscopy. Part I. Photophysics of Coumarin 343 at liquid/liquid interface. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
